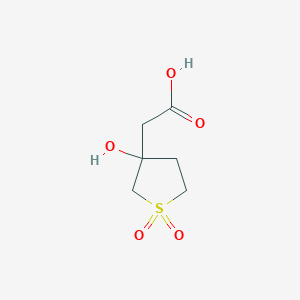

2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid

CAS No.:

Cat. No.: VC18268748

Molecular Formula: C6H10O5S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O5S |

|---|---|

| Molecular Weight | 194.21 g/mol |

| IUPAC Name | 2-(3-hydroxy-1,1-dioxothiolan-3-yl)acetic acid |

| Standard InChI | InChI=1S/C6H10O5S/c7-5(8)3-6(9)1-2-12(10,11)4-6/h9H,1-4H2,(H,7,8) |

| Standard InChI Key | JLHBZSIXJMRASY-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1(CC(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound, systematically named 2-(3-hydroxy-1,1-dioxothiolan-3-yl)acetic acid (IUPAC), has the molecular formula C6H10O5S and a molecular weight of 194.21 g/mol. Its structure integrates a tetrahydrothiophene ring (thiolane) oxidized to a sulfone group (1,1-dioxo), a hydroxyl group at the 3-position, and an acetic acid side chain (Figure 1). The canonical SMILES representation is C1CS(=O)(=O)CC1(CC(=O)O)O, reflecting the sulfone, hydroxyl, and carboxylic acid functionalities.

Physicochemical Properties

Key properties include:

-

Boiling Point: ~564°C (extrapolated from related sulfones) .

-

Solubility: High polarity due to multiple oxygenated groups suggests solubility in polar solvents (e.g., water, ethanol, DMSO).

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step sequences starting from tetrahydrothiophene derivatives. A common approach includes:

-

Oxidation: Treatment of tetrahydrothiophene with hydrogen peroxide or ozone to introduce sulfone groups.

-

Hydroxylation: Electrophilic or radical-mediated hydroxylation at the 3-position.

-

Acetic Acid Conjugation: Alkylation or Michael addition using bromoacetic acid or related reagents.

A representative protocol from VulcanChem involves oxidizing 3-hydroxytetrahydrothiophene with H2O2 in acidic medium, followed by coupling with chloroacetic acid under basic conditions. Yields are moderate (40–60%), necessitating purification via recrystallization or chromatography.

Reaction Optimization

Critical parameters for synthesis include:

-

Temperature: Reactions proceed optimally at 40–80°C to balance kinetics and side reactions .

-

Catalysis: Acidic additives (e.g., acetic acid) enhance cyclization and dehydration steps, as demonstrated in analogous heterocycle syntheses .

-

Solvent Selection: Ethanol with acetic acid (1:0.1 v/v) improves yields (74%) compared to methanol or THF .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d6): Peaks at δ 2.5–3.2 ppm (m, 4H, thiolane CH2), δ 4.1–4.3 ppm (s, 1H, OH), δ 2.8 ppm (s, 2H, CH2COOH), and δ 12.1 ppm (broad, 1H, COOH).

-

¹³C NMR: Signals at δ 175 ppm (COOH), δ 70–80 ppm (C-OH), and δ 50–60 ppm (sulfone-attached carbons).

Infrared (IR) Spectroscopy

Prominent absorptions include:

-

3400 cm⁻¹: O-H stretch (hydroxyl and carboxylic acid).

-

1715 cm⁻¹: C=O stretch (carboxylic acid).

-

1320, 1140 cm⁻¹: S=O asymmetric and symmetric stretches.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume